Superior αvβ5 Binding Affinity Compared to Cilengitide
SB-273005 exhibits a Ki of 0.3 nM for the αvβ5 integrin, which is 263-fold higher affinity than that of the comparator Cilengitide, which has a reported IC50 of 79 nM for the same target . This stark difference in αvβ5 binding is a critical differentiator, as αvβ5 plays a distinct role in angiogenesis and bone resorption pathways [1].
| Evidence Dimension | Binding Affinity (Ki/IC50) for αvβ5 Integrin |
|---|---|
| Target Compound Data | Ki = 0.3 nM |
| Comparator Or Baseline | Cilengitide, IC50 = 79 nM |
| Quantified Difference | 263-fold higher affinity (based on IC50/Ki comparison) |
| Conditions | Cell-free receptor binding assay; different studies using comparable methods. |
Why This Matters
This ensures experimental outcomes attributed to αvβ5 antagonism are accurately assessed, which is not possible with weaker αvβ5 binders like Cilengitide.
- [1] Badger AM, et al. Disease-modifying activity of SB 273005, an orally active, nonpeptide alphavbeta3 (vitronectin receptor) antagonist, in rat adjuvant-induced arthritis. Arthritis Rheum. 2001 Jan;44(1):128-37. View Source
